molecular formula C6H5BrN2O2 B069926 3-Bromo-2-methyl-5-nitropyridine CAS No. 186593-42-0

3-Bromo-2-methyl-5-nitropyridine

Cat. No. B069926
Key on ui cas rn: 186593-42-0
M. Wt: 217.02 g/mol
InChI Key: QWAOQTGMEGSRLN-UHFFFAOYSA-N
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Patent
US06127386

Procedure details

3-Bromo-2-chloro-5-nitropyridine (25 g, 105 mmol; prepared from 2-hydroxy-5-nitropyridine according to the procedure of V. Koch and S. Schnatterer, Synthesis 1990, 499-501) was treated with the sodium salt of diethylmalonate (17.6 mL, 116 mmol) according to the procedure of Odashima et al Bull Chem Soc Jpn 1993, 66, 797-803) to provide 17.1 g (78.8 mmol, 75%) of dark red oil: TLC Rf 0.5 (4:1 hexanes/EtOAc); 1H NMR (CDCl3, 300 MHz) δ 2.81 (s, 3H), 8.61 (d, 1H, J=2.0 Hz), 9.26 (d, 1H, J=2.0 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
17.6 mL
Type
reactant
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](Cl)=[N:4][CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1.O[C:13]1C=CC([N+]([O-])=O)=CN=1.[Na].C(C(CC)(C([O-])=O)C([O-])=O)C>>[Br:1][C:2]1[C:3]([CH3:13])=[N:4][CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1 |^1:21|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NC=C(C1)[N+](=O)[O-])Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=NC=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
17.6 mL
Type
reactant
Smiles
C(C)C(C(=O)[O-])(C(=O)[O-])CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Schnatterer, Synthesis 1990, 499-501)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC=C(C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 78.8 mmol
AMOUNT: MASS 17.1 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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